molecular formula C15H13NO2 B11873253 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

Cat. No.: B11873253
M. Wt: 239.27 g/mol
InChI Key: FKPDVUUTDGRZOZ-UHFFFAOYSA-N
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Description

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (CAS: 63208-65-1; Molecular Formula: C15H13NO2; Average Mass: 239.27 g/mol) is a synthetically versatile 1,4-benzoxazin-3-one derivative of significant interest in medicinal chemistry and drug discovery . This compound serves as a key chemical scaffold due to the privileged 1,4-benzoxazinone structure, which is known to exhibit a broad spectrum of biological activities . The molecular structure features a non-planar oxazine ring in a twisted-boat conformation fused to a benzene ring, with a benzyl moiety attached to the nitrogen atom . Researchers utilize this compound as a precursor for the development of novel bioactive molecules. Its core structure is highly amenable to structural modification, enabling the exploration of structure-activity relationships (SAR) . The 1,4-benzoxazinone pharmacophore is under investigation for multiple therapeutic applications, including as a platform for developing anti-inflammatory agents targeting neuroinflammation in conditions like depression and Alzheimer's disease , and as a starting point for designing antibacterial compounds to address antibiotic-resistant pathogens . Furthermore, structural analogs have been explored as dual-acting prostanoid agents, functioning as thromboxane A2 receptor antagonists and prostacyclin receptor agonists for potential cardiovascular applications . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-benzyl-3H-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H13NO2/c17-15-11-16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2

InChI Key

FKPDVUUTDGRZOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Table 1: Method Comparison for 4-Benzyl-3,4-dihydro-2H-benzo[b]oxazin-2-one Synthesis

MethodConditionsYield (%)AdvantagesLimitations
Classical CyclizationDMF, 60°C, 6 h50–65ScalabilitySolvent-intensive
One-Pot AqueousH2O, RT, 20 min65–75Eco-friendly, rapidLimited N-substituent diversity
Microwave-AssistedMicrowave, 120°C60–75Fast, high puritySpecialized equipment required
Williamson-MannichPd/C, reflux50–70Tunable substituentsCostly catalysts

Critical Challenges and Innovations

  • Regioselectivity : Competing 7-endo-tet pathways may form 7-membered rings, but 6-exo-tet cyclization dominates in aqueous conditions due to favorable transition states.

  • Benzylation Efficiency : Direct N-benzylation using benzyl halides often requires phase-transfer catalysts, whereas in situ methods (e.g., microwave) enhance efficiency.

  • Green Metrics : The one-pot aqueous method generates only NaCl as a byproduct, achieving an E-factor of 0.3, superior to solvent-intensive routes .

Chemical Reactions Analysis

Oxidative Dehydrogenative Coupling with Malonate Esters

Under ionic liquid catalysis ([omim]FeCl₄), the compound undergoes C(sp³)–C(sp³) coupling with malonate esters. This reaction achieves 85–92% yields under mild conditions (25–40°C, 1–2 hours) . Key features include:

  • Catalyst recyclability : The ionic liquid retains efficiency over five cycles.

  • Broad substrate scope : Compatible with malonates bearing electron-donating or withdrawing groups.

Cross-Dehydrogenative Coupling (CDC) with Indoles

Fe(II)-catalyzed CDC reactions with indoles proceed under solvent-free conditions at ambient temperature :

EntryIndole SubstituentTime (h)Yield (%)
15-MeO589
25-Br778
36-Cl682

Mechanistically, Fe(II) facilitates hydrogen atom transfer (HAT), enabling chemoselective C–C bond formation at the indole C3 position.

Visible-Light Photoredox Friedel-Crafts Reaction

Using 9,10-phenanthrenedione as a photocatalyst and Zn(OTf)₂ as a co-catalyst, the compound reacts with indoles via a radical pathway :

Conditions :

  • Light source: 450 nm LED

  • Oxidant: O₂ (atmospheric)

  • Reaction time: 15–24 hours

Key mechanistic steps :

  • Photoexcitation of 9,10-phenanthrenedione generates a triplet excited state.

  • Single-electron transfer (SET) forms a nitrogen radical cation intermediate.

  • Deprotonation and oxidation yield an iminium ion, which undergoes nucleophilic attack by indole.

Substrate scope :

Indole TypeYield (%)
1H-Indole78
5-Fluoro-1H-indole65
2-Methyl-1H-indole72

Functionalization via Radical Pathways

The compound participates in TBHP-mediated oxidative coupling with indoles, forming C–N bonds. This method achieves 70–85% yields under metal-free conditions . Radical trapping experiments confirm the involvement of α-amino radicals.

Scientific Research Applications

Synthesis of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

The synthesis of this compound typically involves the reaction of 2-aminophenols with various electrophiles. A notable method includes a one-pot synthesis using epichlorohydrin and sodium hydroxide in water, which allows for high yields and regioselectivity. This method has been reported to yield 67% of the desired product under optimized conditions .

Table 1: Synthesis Conditions for this compound

EntryBaseSolventTime (min)Yield (%)
1NaOHWater2067
2NaOHWater6075
3K2CO3Water2010

Anticancer Properties

Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer activities. A study highlighted the synthesis of various 4-aryl-3,4-dihydro-2H-benzoxazines , which showed moderate to good potency against several cancer cell lines. The structure-activity relationship (SAR) analysis suggested that hydroxyl groups on specific rings enhance biological activity .

Case Study: A specific compound derived from the benzoxazine scaffold was shown to inhibit angiogenesis and exhibited low toxicity towards normoxic cells while effectively targeting hypoxic tumors .

Antimicrobial and Antifungal Activity

Benzoxazine derivatives have also been evaluated for their antimicrobial properties. The broad spectrum of pharmacological importance includes activities against various pathogens, making them significant candidates for drug development .

Table 2: Biological Activities of Benzoxazine Derivatives

Activity TypeCompound TypeObserved Effect
AnticancerBenzoxazine analogsInhibition of cancer cell proliferation
AntimicrobialVarious benzoxazine derivativesBroad-spectrum antimicrobial activity

Pharmacological Significance

The pharmacological significance of This compound extends beyond anticancer properties. It has been implicated in cardiovascular health and neurodegenerative diseases due to its ability to modulate biochemical pathways associated with inflammation and cellular proliferation .

Case Study: A recent investigation into a related benzoxazine compound demonstrated its ability to act as a potent agonist for specific receptors involved in regulating immune responses, suggesting potential therapeutic applications in cancer immunotherapy .

Mechanism of Action

The mechanism of action of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Properties/Activities Reference
4-Benzyl-3-(5-bromo-1-ethyl-1H-indol-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (3al) 3-position: 5-bromo-1-ethylindole Enhanced lipophilicity (Br substituent)
4-Benzyl-3-(1-ethyl-2-methyl-1H-indol-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (3ak) 3-position: 1-ethyl-2-methylindole Improved steric hindrance (methyl group)
AZD9977 6-position: 7-fluoro, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl Mineralocorticoid receptor modulation
6-Bromo-3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one 6-Br, 3-indole, 4-phenacyl Potent antimicrobial activity
5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one 5-position: hydroxyl Increased polarity (hydroxy group)
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one 7-position: methoxy Enhanced metabolic stability

Physicochemical and Spectral Comparisons

  • NMR Shifts : The parent compound’s ¹³C NMR signals (δ 164.6 for carbonyl, δ 128–126 for aromatic carbons) are distinct from analogues. For example, 5-hydroxy derivatives show downfield shifts for hydroxyl-bearing carbons (δ ~160) .
  • IR Profiles: The target compound’s IR absorption at 1,765 cm⁻¹ (C=O stretch) is consistent across benzoxazinones, while substituents like NH (e.g., in piperazine derivatives) introduce additional bands at ~3,300 cm⁻¹ .

Biological Activity

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. The process can be conducted under mild conditions, yielding the target compound efficiently. A notable study reported a one-pot synthesis method that achieved a yield of 67% for this compound using sodium hydroxide in water at room temperature .

Anticancer Activity

Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one exhibit promising anticancer properties. A study highlighted that certain derivatives showed significant inhibition of cancer cell proliferation, with IC50 values indicating potent activity against various cancer types .

Table 1: Anticancer Activity of Benzoxazine Derivatives

CompoundCancer TypeIC50 (μM)
This compoundMCF-7 (Breast)10.5
4-Benzyl-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-oneHeLa (Cervical)9.8

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. Studies have reported that it exhibits antibacterial and antifungal activities. For instance, derivatives were tested against Staphylococcus aureus and Candida albicans with notable efficacy .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Candida albicans16 μg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Study:
A recent study evaluated the anti-inflammatory effects of a series of benzoxazine derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in substituents on the benzene ring can enhance or diminish its biological efficacy. For example, the introduction of electron-withdrawing groups has been associated with increased anticancer activity .

Table 3: Structure-Activity Relationship Findings

SubstituentActivity Change
-ClIncreased potency
-OCH3Decreased potency
-NO2Significantly increased potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted o-aminophenols with benzylaldehyde derivatives under acidic or thermal conditions. For example, cyclization of 2-aminophenol derivatives with benzyl halides in the presence of a base (e.g., K₂CO₃) can yield the benzoxazinone core . Mechanochemical methods, such as ball-milling with triphenylphosphine and trichlorotriazine, have also been reported for analogous compounds to improve reaction efficiency and reduce solvent use .

Q. Which spectroscopic techniques are critical for characterizing benzoxazinone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for structural elucidation, particularly to confirm the benzoxazinone ring and substituent positions. Gas chromatography-mass spectrometry (GC/MS) provides molecular ion peaks and fragmentation patterns (e.g., m/z 219 for a related compound) . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹, confirming the oxazinone ring .

Q. What biological activities are associated with benzoxazinone derivatives?

  • Methodological Answer : Benzoxazinones exhibit antibacterial, antifungal, and herbicidal properties. For instance, derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups) show enhanced activity against Gram-positive bacteria like Staphylococcus aureus . Antifungal activity is linked to substitutions at the 4-position, with acetyl or ethyl groups improving efficacy against Candida species .

Advanced Research Questions

Q. How can solvent polarity and reaction conditions optimize the yield of 4-benzyl-substituted benzoxazinones?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates. Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >90% . Kinetic studies suggest that temperatures above 80°C favor ring closure but may require inert atmospheres to prevent oxidation of sensitive substituents .

Q. What strategies resolve contradictions in NMR data for structurally similar benzoxazinones?

  • Methodological Answer : Overlapping signals in ¹H NMR can be addressed via 2D NMR. For example, HSQC correlates carbon-proton coupling to distinguish between aromatic protons and substituents on the oxazinone ring. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR help resolve dynamic effects in crowded spectral regions .

Q. How can structural modifications enhance the bioactivity of 4-benzyl-benzoxazinones against drug-resistant pathogens?

  • Methodological Answer : Introducing halogen atoms (e.g., Cl, F) at the 6- or 8-position increases lipophilicity and membrane penetration, improving activity against methicillin-resistant S. aureus (MRSA) . Hybrid molecules, such as conjugates with thiazole rings, synergize mechanisms of action by targeting bacterial topoisomerases and cell wall synthesis .

Q. What computational methods predict the binding affinity of benzoxazinones to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like DNA gyrase. QSAR studies correlate substituent electronegativity with inhibitory concentration (IC₅₀), guiding the design of derivatives with lower MIC values .

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